REACTION_CXSMILES
|
[CH:1]([S:5][P:6]([CH2:9][CH3:10])(S)=[S:7])([CH2:3][CH3:4])[CH3:2]>C(N(CC)CC)C>[CH2:9]([P:6](=[S:7])=[S:5])[CH3:10].[CH:1]([SH:5])([CH2:3][CH3:4])[CH3:2]
|
Name
|
|
Quantity
|
7.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
S-sec-butyl ethylphosphonotrithioic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)SP(=S)(S)CC
|
Name
|
|
Quantity
|
14.67 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)P(=S)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0242 mol | |
AMOUNT: MASS | 6 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0508 mol | |
AMOUNT: VOLUME | 5.8 mL | |
AMOUNT: MASS | 4.58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |